molecular formula C7H8F2N2O2 B6178045 methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate CAS No. 2567503-56-2

methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate

Cat. No.: B6178045
CAS No.: 2567503-56-2
M. Wt: 190.1
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Description

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is a fluorinated heterocyclic compound. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications. This compound is particularly significant in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate typically involves the difluoromethylation of imidazole derivatives. One common method includes the reaction of imidazole with difluorocarbene precursors under controlled conditions. The reaction is often catalyzed by metal complexes, such as copper or silver, to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective reagents like chlorodifluoromethane or fluoroform. These processes are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and other applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various difluoromethylated imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • Methyl 1-(difluoromethyl)-1H-imidazole-4-carboxylate
  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • N-(difluoromethyl)pyridin-2(1H)-one

Uniqueness: Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and methyl groups on the imidazole ring enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

2567503-56-2

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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